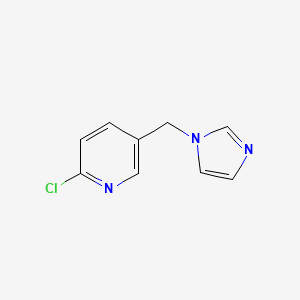

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Description

The exact mass of the compound 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(imidazol-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-9-2-1-8(5-12-9)6-13-4-3-11-7-13/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJYMRYEGFGOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363036 | |

| Record name | 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818227 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

230617-61-5 | |

| Record name | 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine, a key building block in medicinal chemistry and agrochemical development. This document details the prevalent and efficient methodologies for the synthesis of its critical precursor, 2-chloro-5-(chloromethyl)pyridine, and the subsequent nucleophilic substitution with imidazole. The causality behind experimental choices, detailed step-by-step protocols, and visual workflows are presented to ensure scientific integrity and reproducibility for researchers in the field.

Introduction: Significance of the Target Molecule

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its structural motif, featuring a pyridine ring linked to an imidazole moiety, is a common feature in compounds targeting nicotinic acetylcholine receptors (nAChRs). This has led to its use in the development of neonicotinoid insecticides. Beyond agrochemicals, the unique electronic and steric properties of this scaffold make it an attractive component for novel therapeutic agents in drug discovery programs.

This guide will focus on a robust and widely applicable two-stage synthetic approach:

-

Stage 1: Synthesis of the Key Intermediate: 2-chloro-5-(chloromethyl)pyridine.

-

Stage 2: Nucleophilic Substitution with Imidazole to Yield the Final Product.

Synthesis of the Precursor: 2-chloro-5-(chloromethyl)pyridine

The most common and efficient route to 2-chloro-5-(chloromethyl)pyridine involves the radical chlorination of the readily available 2-chloro-5-methylpyridine. This method offers high selectivity for the chlorination of the methyl group over the pyridine ring.

Mechanistic Rationale

The reaction proceeds via a free radical chain mechanism. A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is used to generate a radical species upon heating. This radical then abstracts a hydrogen atom from the methyl group of 2-chloro-5-methylpyridine, forming a resonance-stabilized benzylic-type radical. This radical reacts with a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to form the desired product and a new radical to propagate the chain reaction. The use of a non-polar solvent like carbon tetrachloride or dichloromethane is preferred to facilitate the radical reaction and prevent unwanted side reactions.

Experimental Protocol: Radical Chlorination of 2-chloro-5-methylpyridine

This protocol is adapted from established procedures for the synthesis of neonicotinoid intermediates.[1]

Materials:

-

2-chloro-5-methylpyridine

-

N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1 equivalent) in the chosen solvent (CCl₄ or CH₂Cl₂).

-

Add the chlorinating agent (NCS or SO₂Cl₂, 1.1 equivalents) and a catalytic amount of the radical initiator (BPO or AIBN, 0.05 equivalents).

-

Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Filter off the solid by-products (e.g., succinimide if NCS is used).

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic by-products, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-5-(chloromethyl)pyridine.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Table 1: Summary of Reagents for Precursor Synthesis

| Reagent | Role | Molar Equivalents |

| 2-chloro-5-methylpyridine | Starting Material | 1 |

| N-Chlorosuccinimide (NCS) | Chlorinating Agent | 1.1 |

| Benzoyl Peroxide (BPO) | Radical Initiator | 0.05 |

| Carbon Tetrachloride | Solvent | - |

Synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

The final step in the synthesis is a nucleophilic substitution reaction where the chloride of the chloromethyl group in the precursor is displaced by the nitrogen of the imidazole ring. This is a classic SN2 reaction.

Mechanistic Considerations

Imidazole is a good nucleophile, and the reaction is facilitated by the use of a base to deprotonate the imidazole, further increasing its nucleophilicity. Potassium carbonate is a suitable and cost-effective base for this transformation. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, which can solvate the potassium cation and does not interfere with the nucleophilic attack. Heating the reaction mixture increases the reaction rate.

Experimental Protocol: N-Alkylation of Imidazole

This protocol is based on analogous procedures for the synthesis of related neonicotinoid insecticides.[1]

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

Imidazole

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of imidazole (1.2 equivalents) in acetonitrile in a round-bottom flask, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add a solution of 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in acetonitrile dropwise to the mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir until the reaction is complete, as monitored by TLC.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine.

Table 2: Summary of Reagents for Final Product Synthesis

| Reagent | Role | Molar Equivalents |

| 2-chloro-5-(chloromethyl)pyridine | Electrophile | 1 |

| Imidazole | Nucleophile | 1.2 |

| Potassium Carbonate | Base | 1.5 |

| Acetonitrile | Solvent | - |

Visualizing the Synthetic Workflow

To provide a clear, at-a-glance understanding of the entire synthetic process, the following diagrams illustrate the key transformations and logical flow.

Caption: Overall synthetic workflow from the starting material to the final product.

Caption: Step-by-step chemical reaction scheme.

Conclusion

The synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is a well-established process that relies on fundamental principles of organic chemistry. The two-stage approach detailed in this guide, involving the radical chlorination of 2-chloro-5-methylpyridine followed by the N-alkylation of imidazole, represents an efficient and reliable method for obtaining this valuable synthetic intermediate. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently produce this compound for their ongoing research and development endeavors.

References

Sources

An In-depth Technical Guide to the Chemical Properties and Synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the synthesis of its critical precursor, 2-chloro-5-(chloromethyl)pyridine, and outlines a validated protocol for its subsequent conversion. Key aspects of its chemical reactivity, supported by mechanistic insights, are discussed. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a foundational understanding of this important molecule.

Introduction: The Significance of Imidazolyl-Pyridine Scaffolds

The fusion of pyridine and imidazole rings into a single molecular scaffold has given rise to a class of compounds with remarkable pharmacological potential. The pyridine ring, a ubiquitous motif in numerous natural products and pharmaceuticals, offers a versatile template for substitution, influencing the molecule's steric and electronic properties. The imidazole moiety, another key player in biological systems, is known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites. The combination of these two heterocycles in 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine creates a molecule with a unique three-dimensional structure and a rich electronic landscape, making it a compelling candidate for interaction with biological targets.

Derivatives of imidazo[1,2-a]pyridine, a related bicyclic system, are known to exhibit a wide range of biological activities, including anticancer, antifungal, and anthelmintic properties. This established therapeutic relevance underscores the importance of exploring the chemical space of related structures like 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine. This guide will delve into the fundamental chemical characteristics of this compound, providing a robust framework for its utilization in research and development.

Physicochemical and Structural Properties

The structural and electronic attributes of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine are central to its chemical behavior and potential biological activity.

Structural Characterization

The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with a methylene-linked 1H-imidazole ring.

-

Molecular Formula: C₉H₈ClN₃

-

Molecular Weight: 193.64 g/mol

-

CAS Number: 230617-61-5

The key structural features include the electron-withdrawing chlorine atom, which influences the reactivity of the pyridine ring, and the nucleophilic nitrogen atoms of the imidazole ring. The methylene linker provides conformational flexibility, allowing the imidazolyl group to orient itself in various spatial arrangements.

Physicochemical Properties

While detailed experimental data for 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is not extensively available in the literature, key properties of its precursors and related analogs provide valuable insights. The compound is commercially available as a solid with a purity of 95% or higher.

Table 1: Physicochemical Properties of 2-chloro-5-(chloromethyl)pyridine (Precursor)

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂N | |

| Molecular Weight | 162.01 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 43-46 °C | |

| Boiling Point | 110-112 °C at 12 mmHg |

The introduction of the imidazole group is expected to increase the polarity and melting point of the final compound compared to its chloromethyl precursor.

Synthesis and Purification

The synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is logically achieved through a two-step process, starting from the commercially available 2-chloro-5-methylpyridine. The first step involves the radical chlorination of the methyl group to yield the key intermediate, 2-chloro-5-(chloromethyl)pyridine. The second step is a nucleophilic substitution reaction where the chloromethyl group is displaced by imidazole.

Synthesis of the Key Intermediate: 2-chloro-5-(chloromethyl)pyridine

The conversion of 2-chloro-5-methylpyridine to 2-chloro-5-(chloromethyl)pyridine is a well-documented radical chlorination reaction. This reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and utilizes a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

Caption: Radical chlorination of 2-chloro-5-methylpyridine.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1.0 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add N-chlorosuccinimide (NCS) (1.05 equivalents) and a catalytic amount of benzoyl peroxide (BPO) (0.02 equivalents) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the solid succinimide by-product.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: After filtering the drying agent, the solvent is removed under reduced pressure to yield the crude 2-chloro-5-(chloromethyl)pyridine. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

The final step in the synthesis is the nucleophilic substitution of the chlorine atom in the chloromethyl group of the precursor with imidazole. This is a standard Sₙ2 reaction, where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon, displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Caption: Nucleophilic substitution to form the final product.

Detailed Experimental Protocol (Adapted from analogous reactions):

-

Reaction Setup: To a solution of imidazole (1.1 equivalents) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.5 equivalents).

-

Reagent Addition: Add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in the same solvent dropwise to the imidazole mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir until the reaction is complete, as monitored by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: After removal of the drying agent and solvent, the crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is governed by the interplay of its three key components: the 2-chloropyridine ring, the imidazole ring, and the methylene linker.

Reactivity of the 2-Chloropyridine Moiety

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This site can be targeted for further functionalization, for instance, through the introduction of amines, alkoxides, or through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions to form C-C or C-N bonds, respectively.

Reactivity of the Imidazole Moiety

The imidazole ring contains two nitrogen atoms. The pyrrole-type nitrogen (N-1) is involved in the linkage to the pyridine moiety. The pyridine-type nitrogen (N-3) is basic and can be protonated or alkylated. It is also a key site for hydrogen bonding interactions with biological macromolecules.

The Role of the Methylene Linker

The methylene bridge provides rotational freedom, allowing the imidazole ring to adopt various conformations. It also insulates the two heterocyclic rings electronically to some extent, although inductive effects will still be transmitted.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and imidazole rings, as well as the methylene linker. The pyridine protons would appear as a set of coupled doublets and a doublet of doublets in the aromatic region. The imidazole protons would also resonate in the aromatic region, with the proton at the 2-position of the imidazole ring typically appearing as a sharp singlet. The methylene protons would give a characteristic singlet further upfield.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be indicative of their electronic environment, with the carbon bearing the chlorine atom on the pyridine ring and the carbons of the imidazole ring showing characteristic shifts.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic rings and the methylene group, C=C and C=N stretching vibrations of the pyridine and imidazole rings, and a C-Cl stretching vibration.

Applications in Drug Discovery and Medicinal Chemistry

The 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest that it could be a suitable starting point for the development of kinase inhibitors, a major class of anticancer drugs. The imidazole and pyridine moieties can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases.

While the direct application of this specific molecule in a marketed drug is not yet documented, its potential as a key intermediate is significant. For instance, it is structurally related to intermediates used in the synthesis of neonicotinoid insecticides, highlighting the utility of the chloropyridinylmethyl scaffold in bioactive molecules. Further research into the biological activity of derivatives of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is warranted.

Safety and Handling

Detailed safety information for 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is not available. However, based on the known hazards of its precursor, 2-chloro-5-(chloromethyl)pyridine, and related chlorinated aromatic compounds, it should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is a heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a logical and referenced synthetic pathway, and an analysis of its reactivity. While a complete set of experimental data for the final compound is not yet publicly available, the information provided herein on its precursor and analogous reactions offers a solid foundation for its synthesis and further investigation. The unique combination of the chloropyridine and imidazole moieties makes this a promising scaffold for the development of novel therapeutic agents.

References

- Synthesis method of 2-chloro-5-chloromethylpyridine. Chinese Patent CN104086480A, published October 8, 2014.

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S. Patent US5329011A, published July 12, 1994. ()

- Preparation of 2-chloro-5-methylpyridine. European Patent EP0121320A1, published October 10, 1984. ()

- Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.

- Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com, procedure number 12345.

- 2-Chloro-5-(chloromethyl)pyridine. Sigma-Aldrich, Product Page.

- Fisher, M. H., & Lusi, A. (1983). Imidazo[1,2-a]pyridine anthelmintic and antifungal agents. Journal of Medicinal Chemistry, 26(11), 1625–1628.

An In-depth Technical Guide to 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine (CAS 230617-61-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical structure, physicochemical properties, a robust synthesis protocol, and its potential applications as a versatile building block in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine, with the CAS registry number 230617-61-5, belongs to a class of compounds that incorporate both a pyridine and an imidazole ring system. This structural motif is a "privileged scaffold" in medicinal chemistry, frequently found in molecules with a wide range of biological activities.[1] The pyridine ring, an electron-deficient aromatic system, and the imidazole ring, an amphoteric heterocycle, together confer unique electronic and steric properties that are conducive to interactions with biological targets.[1]

The precursor to this compound, 2-chloro-5-(chloromethyl)pyridine, is a key intermediate in the synthesis of neonicotinoid insecticides, highlighting the reactivity of the chloromethyl group and the overall utility of this chemical framework in creating bioactive molecules.[2] This guide will focus on the synthesis, characterization, and potential utility of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine as a valuable intermediate for further chemical exploration.

Chemical Structure and Properties

The structure of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and an imidazolylmethyl group at the 5-position.

Chemical Structure

Caption: Chemical structure of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine.

Physicochemical Properties

A summary of the key physicochemical properties of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is presented in the table below.

| Property | Value | Source |

| CAS Number | 230617-61-5 | [3] |

| Molecular Formula | C₉H₈ClN₃ | [4] |

| Molecular Weight | 193.64 g/mol | [4] |

| Appearance | Predicted: Off-white to light yellow solid | Inferred |

| Purity | >95% (commercially available) | [3] |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Inferred |

Synthesis Protocol

The synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is most efficiently achieved through the nucleophilic substitution of the chlorine atom in 2-chloro-5-(chloromethyl)pyridine with imidazole. The following protocol is a detailed, step-by-step methodology for this synthesis.

Reaction Scheme

Caption: Synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine.

Experimental Protocol

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

Imidazole

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of imidazole (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine.

Analytical Characterization (Predicted)

Due to the limited availability of published experimental data, the following spectral characteristics are predicted based on the known values for analogous compounds and the principles of spectroscopic analysis.

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole H | ~7.8 - 8.0 | s |

| Imidazole H | ~7.2 - 7.4 | s |

| Imidazole H | ~7.0 - 7.2 | s |

| Pyridine H | ~8.3 - 8.5 | d |

| Pyridine H | ~7.6 - 7.8 | dd |

| Pyridine H | ~7.3 - 7.5 | d |

| Methylene H (-CH₂-) | ~5.2 - 5.4 | s |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Imidazole C | ~135 - 140 |

| Imidazole C | ~128 - 132 |

| Imidazole C | ~118 - 122 |

| Pyridine C-Cl | ~150 - 155 |

| Pyridine C | ~148 - 152 |

| Pyridine C | ~138 - 142 |

| Pyridine C | ~124 - 128 |

| Pyridine C | ~135 - 140 |

| Methylene C (-CH₂-) | ~50 - 55 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3050 - 3150 |

| C=N, C=C (aromatic) | 1400 - 1600 |

| C-Cl | 700 - 800 |

Mass Spectrometry

The expected molecular ion peak [M+H]⁺ in the mass spectrum would be at m/z 194.04, corresponding to the molecular formula C₉H₉ClN₃⁺.

Applications in Drug Development and Research

The 2-chloro-5-(imidazolylmethyl)pyridine scaffold is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The imidazole and pyridine moieties are known to be important pharmacophores in many biologically active molecules.

-

Kinase Inhibitors: The imidazole-pyridine core is present in numerous kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.[5] The nitrogen atoms in both rings can act as hydrogen bond acceptors, and the overall structure can be tailored to fit into the ATP-binding pocket of various kinases.

-

Fungicides and Antimicrobial Agents: Imidazole derivatives are well-known for their antifungal properties. The combination with a pyridine ring can lead to compounds with a broad spectrum of antimicrobial activity.[6]

-

Central Nervous System (CNS) Agents: The pyridine ring is a common feature in drugs that act on the central nervous system. The physicochemical properties of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine make it a suitable starting point for the synthesis of novel CNS-active compounds.

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).

Safety and Handling

Hazard Statements (Inferred):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is a versatile and valuable building block for the synthesis of novel compounds with potential applications in drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the proven biological relevance of the imidazole-pyridine scaffold, makes it an attractive target for further chemical exploration. This technical guide provides a solid foundation for researchers and scientists to work with this compound, from its synthesis and characterization to its potential applications in the creation of new therapeutic agents.

References

- Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)

- Benchchem. Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine.

- Synthesis and Biological Activities of Novel 1H-Imidazo[4,5-b]pyridine Deriv

- Benchchem. Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Medicinal Chemistry.

- Jubilant Ingrevia.

- ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.

-

Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Available at: [Link]

- Google Patents.

- Google Patents.

- Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry.

-

PubChem. Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]-. Available at: [Link]

- Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design.

- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Chemistry.

- European Patent Office.

- Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. Molecules.

- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig

- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules.

- Semantic Scholar. Process for the preparation of 2-chloro-5-chloromethyl-pyridine.

- SpectraBase. 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum.

- Ouci. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry.

- Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography.

- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom

- ChemicalBook. Pyridine(110-86-1) 1H NMR spectrum.

- ResearchGate. Physicochemical properties of imidazo-substituted imidazopyridazine analogues.

- Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry.

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 3. 230617-61-5 Cas No. | 2-Chloro-5-[(1H-imidazol-1-yl)methyl]pyridine | Apollo [store.apolloscientific.co.uk]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 1314961-48-2|2-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine|BLD Pharm [bldpharm.com]

- 6. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 7. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

The Architectural Versatility of Pyridine-Imidazole Compounds: A Deep Dive into Their Mechanisms of Action

A Technical Guide for Researchers and Drug Development Professionals

The pyridine-imidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules.[1][2][3] Its unique electronic properties and conformational flexibility allow for precise interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][4][5] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core mechanisms of action of pyridine-imidazole compounds, delving into their molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these pathways.

Section 1: The Structural Foundation of Activity

The fusion of a pyridine and an imidazole ring creates a bicyclic heteroaromatic system with a unique distribution of electron density and hydrogen bonding capabilities.[6][7] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, and the imidazole ring, a five-membered ring with two nitrogen atoms, together create a scaffold that can be readily functionalized at multiple positions.[6][7] This allows for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for specific biological targets.[8] The nitrogen atoms within the rings can act as hydrogen bond acceptors, while substituents on the rings can be designed to act as hydrogen bond donors or to engage in hydrophobic and electrostatic interactions.[6]

Section 2: Key Mechanisms of Action

The therapeutic potential of pyridine-imidazole compounds stems from their ability to modulate the activity of key proteins involved in various disease processes. The predominant mechanism of action is the inhibition of protein kinases, a large family of enzymes that play critical roles in cellular signaling.

Kinase Inhibition: A Dominant Paradigm

Pyridine-imidazole derivatives have emerged as potent inhibitors of several kinases, often by competing with ATP for binding to the enzyme's active site.[9][10]

The pyridinylimidazole class of compounds were among the first potent inhibitors of p38 mitogen-activated protein (MAP) kinase to be discovered.[11] p38 MAP kinase is a key enzyme in the inflammatory cascade, and its inhibition by these compounds has been a major focus for the development of anti-inflammatory drugs.[11] These inhibitors typically bind to the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of downstream targets involved in the production of pro-inflammatory cytokines like TNF-α and IL-1.[9] Kinetic studies have shown that these compounds are competitive with ATP, with Ki values in the nanomolar range.[9] However, it is important to note that some pyridinyl imidazole inhibitors, such as SB203580, have been shown to have off-target effects, particularly at higher concentrations, which can complicate the interpretation of experimental results.[12][13]

Signaling Pathway: p38 MAP Kinase Inhibition by Pyridine-Imidazole Compounds

Caption: Inhibition of the p38 MAP kinase pathway by pyridine-imidazole compounds.

Targeting transcriptional regulation through the inhibition of Cyclin-Dependent Kinase 9 (CDK9) is a promising strategy in cancer treatment.[14] Pyridine-imidazole derivatives have been designed as selective CDK9 inhibitors.[14] These compounds bind to the ATP-binding domain of CDK9, with the imidazole moiety often forming π-π stacking interactions with key residues in the active site.[14] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.[14] For instance, compound LB-1, with an imidazo[1,2-a]pyridine framework, exhibited potent and selective CDK9 inhibition with an IC50 value of 9.22 nM and induced apoptosis in colorectal cancer cell lines.[14]

The epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (c-Met) are receptor tyrosine kinases that are often dysregulated in cancer. Pyridine-imidazole compounds have been developed as inhibitors of both EGFR and c-Met.

-

EGFR Inhibition: Imidazole[1,5-a]pyridine derivatives have shown potential as EGFR tyrosine kinase inhibitors.[15] Computational studies, such as umbrella sampling and steered molecular dynamics simulations, have been used to understand the binding interactions of these compounds with the EGFR active site.[15]

-

c-Met Inhibition: A series of 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridine derivatives have been discovered as selective c-Met inhibitors.[16] The most potent of these compounds inhibited c-Met kinase activity with an IC50 value of 12.8 nmol/L and demonstrated dose-dependent inhibition of c-Met phosphorylation and downstream signaling in cancer cells.[16]

-

Glycogen Synthase Kinase-3β (GSK-3β): Imidazole-pyridine hybrids have been identified as potent inhibitors of GSK-3β, a kinase implicated in various diseases, including cancer.[17][18] Molecular docking studies have revealed excellent binding affinity of these compounds to GSK-3β.[17]

-

Transforming Growth Factor β-activated Kinase 1 (TAK1): TAK1 is a potential therapeutic target in cancer and inflammatory diseases.[19] Imidazopyrazine derivatives, a related class of compounds, have been shown to exhibit potent inhibitory effects against TAK1.[19] Additionally, 2,4-1H-imidazole carboxamides have been discovered as selective TAK1 inhibitors, with X-ray crystallography revealing a distinct binding mode within the kinase hinge region.[20]

Anti-inflammatory Action via COX Inhibition

Beyond kinase inhibition, certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[21] Some of these compounds have shown potent and selective inhibition of COX-2, which is a desirable trait for developing anti-inflammatory agents with reduced gastrointestinal side effects.[21] Docking studies have been employed to understand the interactions between these molecules and the active site of COX-2.[21]

Section 3: Experimental Methodologies

The elucidation of the mechanisms of action of pyridine-imidazole compounds relies on a combination of in vitro and in vivo experimental techniques.

In Vitro Assays

A variety of in vitro assays are employed to characterize the activity and selectivity of these compounds.

These assays are fundamental to determining the potency of kinase inhibitors. A common method is the LanthaScreen™ Eu Kinase Binding Assay , which is a fluorescence resonance energy transfer (FRET)-based competition assay.

Experimental Workflow: LanthaScreen™ Eu Kinase Binding Assay

Caption: Workflow for determining kinase inhibition using a FRET-based assay.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

-

Reagent Preparation: Prepare assay buffer, kinase, europium-labeled anti-tag antibody, and Alexa Fluor™ 647-labeled kinase tracer (a fluorescently labeled ATP-competitive ligand) at appropriate concentrations.

-

Compound Preparation: Serially dilute the pyridine-imidazole test compounds in DMSO and then in the assay buffer.

-

Assay Plate Preparation: Add the test compounds, kinase, and tracer to the wells of a low-volume 384-well plate.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Excite the europium donor and measure the emission from both the donor and the acceptor.

-

Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.

These assays assess the effect of the compounds on cancer cell viability. The MTT assay is a widely used colorimetric assay.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyridine-imidazole compounds and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling proteins.

Protocol: Western Blotting for Phosphorylated Kinases

-

Cell Lysis: Treat cells with the pyridine-imidazole compound for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-p38) and an antibody for the total form of the kinase as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated and total proteins.

In Vivo Models

To evaluate the efficacy of pyridine-imidazole compounds in a more complex biological system, in vivo models are utilized.

Protocol: Mouse Tumor Xenograft Model

-

Cell Implantation: Inject human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Compound Administration: Randomize the mice into treatment and control groups. Administer the pyridine-imidazole compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule.[22]

-

Tumor Measurement: Measure the tumor volume periodically using calipers.[22]

-

Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the tumor growth between the treated and control groups to assess the in vivo efficacy of the compound.[22]

Section 4: Quantitative Data and Structure-Activity Relationships

The biological activity of pyridine-imidazole compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.[8]

Table 1: Inhibitory Activity of Selected Pyridine-Imidazole Compounds

| Compound ID | Target | Assay | IC50 | Cell Line | Reference |

| LB-1 | CDK9 | Kinase Assay | 9.22 nM | - | [14] |

| LB-1 | - | Proliferation | 1.80 µM | HCT116 | [14] |

| 3f | COX-2 | Enzyme Assay | < 20 µM | - | [21] |

| 5d | - | Proliferation | - | HepG2, HUH-7, PLC/PRF/5 | [17][18] |

| 12 | - | Cytotoxicity | 4.15 µM | HT-29 | [4][23] |

| 14 | - | Cytotoxicity | 21.75 µM | B16F10 | [4][23] |

| 5e | - | Proliferation | 39.19 µM (24h) | BT474 | [22][24] |

| 31 | c-Met | Kinase Assay | 12.8 nM | - | [16] |

SAR studies have revealed that modifications to the substituents on both the pyridine and imidazole rings can significantly impact activity. For example, in the case of CDK9 inhibitors, structural diversification of the R1 and R2 groups was a key focus for optimization.[14] Similarly, for imidazo-pyridinium analogs as antagonists of the Neuropeptide S receptor, preserving the 2-methylimidazopyridium core and the thiophosphorus moiety was found to be important for activity.[25]

Section 5: Conclusion and Future Directions

Pyridine-imidazole compounds represent a versatile and promising scaffold for the development of novel therapeutics. Their primary mechanism of action involves the inhibition of a wide range of protein kinases, leading to potent anti-inflammatory and anticancer effects. The continued exploration of the chemical space around this scaffold, guided by SAR studies and computational modeling, will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. Future research should also focus on elucidating potential off-target effects and resistance mechanisms to ensure the safe and effective clinical translation of these promising compounds.

References

- Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation.

- Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations.

- 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents.

- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Unknown Source.

- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.

- Imidazole-pyridine hybrids as potent anti-cancer agents. PubMed.

- Pyridinylimidazole based p38 MAP kinase inhibitors. PubMed.

- Synthesis and biological evaluation of new pyridines containing imidazole moiety as antimicrobial and anticancer agents. TÜBİTAK Academic Journals.

- Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site.

- Imidazole-pyridine hybrids as potent anti-cancer agents. Amrita Vishwa Vidyapeetham.

- Structure−activity relationships of imidazole−pyridine scaffolds.

- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.

- Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega.

- Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. PubMed Central.

- The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research.

- Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Unknown Source.

- The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activ

- (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Unknown Source.

- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.

- Synthesis and antimicrobial activity of imidazole and pyridine appended cholestane-based conjug

- Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI.

- P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrido- Pyrimidin-2-One Lead Classes. Bentham Science.

- Cytotoxicity, tyrosine kinase inhibition of novel pyran, pyridine, thiophene, and imidazole derivatives.

- Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis.

- Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PubMed Central.

- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv

- Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors. PubMed.

- Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities.

- Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. PubMed.

- Pyridines and Imidazopyridines with Medicinal Significance. PubMed.

- Pyridines and Imidazaopyridines With Medicinal Significance.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole?

- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central.

- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.

- Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Unknown Source.

- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.

- Imidazole-Pyridine Hybrids as Potent Anti-cancer Agents. Semantic Scholar.

- Click-to-Release Reactions for Tertiary Amines and Pyridines.

Sources

- 1. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Imidazole-pyridine hybrids as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Imidazole-pyridine hybrids as potent anti-cancer agents - Amrita Vishwa Vidyapeetham [amrita.edu]

- 19. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds | Semantic Scholar [semanticscholar.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a substituted pyridine ring linked to an imidazole moiety, presents a unique combination of physicochemical properties that govern its behavior in various solvent systems. A thorough understanding of its solubility in organic solvents is paramount for a wide range of applications, from synthesis and purification to formulation and bioavailability assessment. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for researchers in the field.

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a common feature in many biologically active molecules.[1] It is polar, amphoteric, and can act as both a hydrogen bond donor and acceptor.[2] These characteristics suggest that 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine will exhibit a degree of polarity. The pyridine ring, another nitrogen-containing heterocycle, further contributes to the polar nature of the molecule. The presence of a chlorine atom introduces an element of hydrophobicity. The interplay of these structural features dictates the compound's affinity for different organic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will have higher solubility in a solvent with similar polarity. The polarity of a solvent is determined by its dipole moment and its ability to engage in hydrogen bonding.

Key Physicochemical Drivers of Solubility for 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine:

-

Polarity: The presence of nitrogen atoms in both the pyridine and imidazole rings, along with the chloro-substituent, creates a significant dipole moment, making the molecule polar. Therefore, it is expected to be more soluble in polar organic solvents.

-

Hydrogen Bonding: The imidazole moiety has a nitrogen atom with a lone pair of electrons that can act as a hydrogen bond acceptor, and an N-H group that can act as a hydrogen bond donor.[2] Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

-

pKa: The imidazole ring is weakly basic (the pKa of imidazole is approximately 7).[2] The solubility of the compound in protic solvents may be influenced by the solvent's acidity or basicity.

Based on these principles, we can anticipate the following general solubility trends for 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding with the imidazole and pyridine nitrogens. Similar polarity. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | Polar nature allows for dipole-dipole interactions. Lack of hydrogen bond donation may limit solubility compared to protic solvents. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | Significant mismatch in polarity. Weak van der Waals forces are insufficient to overcome the crystal lattice energy of the solid. |

| Chlorinated Solvents (e.g., Dichloromethane) | Moderate | The presence of the chlorine atom on the pyridine ring may enhance solubility in chlorinated solvents through favorable dipole-dipole interactions. Studies on other imidazoles have shown some solubility in dichloromethane.[3] |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[4][5] This method involves allowing a solid compound to reach equilibrium with a solvent, resulting in a saturated solution.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the thermodynamic solubility of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine using the shake-flask method.

Detailed Experimental Protocol

1. Materials and Equipment:

-

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

-

Add an excess amount of solid 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, visually confirm the presence of undissolved solid.

-

Separate the solid and liquid phases. This can be achieved by centrifugation followed by careful filtration of the supernatant through a 0.22 µm syringe filter.[6]

-

Prepare a series of dilutions of the clear, saturated solution.

-

Analyze the diluted solutions using a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[6]

-

Calculate the solubility of the compound in the chosen solvent, expressed in units such as mg/mL or mol/L.

Practical Implications for Drug Development

A comprehensive understanding of the solubility of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine in various organic solvents is critical for several stages of the drug development process:

-

Process Chemistry: The choice of solvents for synthesis, work-up, and crystallization is directly influenced by the compound's solubility. Poor solubility can lead to low reaction yields and difficulties in purification.

-

Formulation Development: For a drug to be effective, it must be formulated in a way that allows for adequate bioavailability. Solubility data is essential for developing both oral and parenteral dosage forms.

-

Preclinical Studies: In vitro and in vivo studies often require the compound to be dissolved in a suitable vehicle. Knowledge of its solubility in various pharmaceutically acceptable solvents is therefore crucial.

Conclusion

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]

-

solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved from [Link]

-

Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2009). ResearchGate. Retrieved from [Link]

-

Imidazole. (n.d.). Solubility of Things. Retrieved from [Link]

-

Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]-. (n.d.). PubChem. Retrieved from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2019). PubMed Central. Retrieved from [Link]

-

Synthesis and therapeutic potential of imidazole containing compounds. (2018). ResearchGate. Retrieved from [Link]

-

Solubility of Imidazoles in Alcohols. (2008). Journal of Chemical & Engineering Data. Retrieved from [Link]

-

2-chloro-5-(1h-imidazol-2-yl)-pyridine. (n.d.). PubChemLite. Retrieved from [Link]

-

2-(1H-imidazol-2-yl)pyridine. (n.d.). PubChem. Retrieved from [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate. Retrieved from [Link]

-

2-Chloro-5-(chloro-meth-yl)pyridine. (2011). PubMed. Retrieved from [Link]

- Preparation of 2-chloro-5-methylpyridine. (1986). Google Patents.

-

2-Chloro-5-(chloromethyl)pyridine. (2011). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Stability and Storage of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Introduction

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is a heterocyclic compound of significant interest in pharmaceutical research and development, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The inherent reactivity of its constituent moieties—a substituted chloropyridine ring and an imidazole ring—necessitates a thorough understanding of its chemical stability to ensure the integrity, purity, and safety of downstream products. This guide provides a comprehensive overview of the potential degradation pathways, recommended stability testing protocols, and best practices for the storage and handling of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Intrinsic Stability Considerations

While specific experimental data on the stability of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is not extensively documented in publicly available literature, a robust stability profile can be predicted by analyzing its structural components. The molecule's stability is primarily influenced by the chemical properties of the 2-chloropyridine and the 1-substituted imidazole rings.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₈ClN₃ | Inferred |

| Molecular Weight | 193.64 g/mol | Inferred |

| Appearance | Likely a solid at room temperature | Inferred |

The presence of the chlorine atom on the pyridine ring and the nitrogen atoms in the imidazole ring creates a molecule with multiple sites susceptible to chemical degradation.

Potential Degradation Pathways

Forced degradation studies, which subject a compound to more severe conditions than accelerated stability testing, are essential for identifying potential degradation products and pathways.[1][2][3] Based on the known reactivity of imidazole and chloropyridine derivatives, the following degradation pathways are of primary concern for 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine.

Hydrolytic Degradation

The compound's susceptibility to hydrolysis should be evaluated across a range of pH values, as both acidic and basic conditions can promote degradation.[2][4]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the imidazole ring can be protonated, which may increase the lability of the bond between the methylene bridge and the imidazole.

-

Base-Catalyzed Hydrolysis: In alkaline conditions, the 2-chloro substituent on the pyridine ring is susceptible to nucleophilic substitution by hydroxide ions, potentially leading to the formation of the corresponding 2-hydroxypyridine derivative. The imidazole ring itself is generally more stable to base-catalyzed hydrolysis but can be involved in base-mediated autoxidation.[5]

Oxidative Degradation

The imidazole moiety is known to be sensitive to oxidation.[1][5] Exposure to oxidizing agents, such as hydrogen peroxide, or autoxidation can lead to the formation of various oxidation products.[5] The pyridine ring is generally more resistant to oxidation, but the overall molecule's stability to oxidative stress must be empirically determined.

Photodegradation

Many compounds containing imidazole and pyridine rings are sensitive to light and UV radiation.[1][5] Photolytic degradation can lead to complex mixtures of degradants through various photochemical reactions, including ring opening and rearrangements.[5][6] It is crucial to protect the compound from light exposure during storage and handling.

The following diagram illustrates the potential degradation pathways:

Recommended Stability Testing Protocol

A comprehensive forced degradation study is recommended to elucidate the stability of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine. The goal should be to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being overly complex.[1]

Experimental Workflow for Forced Degradation

The following workflow outlines the key steps for a forced degradation study.

Analytical Methodologies

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for stability studies.[4][7] Method development should focus on achieving adequate resolution between the parent compound and all significant degradants.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification and structural elucidation of degradation products.[5]

-

Gas Chromatography (GC): GC may be suitable for analyzing volatile impurities or degradation products.[7][8]

The following table summarizes suitable analytical methods:

| Analytical Method | Purpose | Key Considerations |

| RP-HPLC-UV | Primary method for separation and quantification of the parent compound and degradation products.[4] | Method must be validated for specificity, linearity, accuracy, precision, and robustness. |

| LC-MS/MS | Identification and structural elucidation of unknown degradation products.[5] | High-resolution mass spectrometry provides accurate mass data for formula determination. |

| GC-MS | Analysis of volatile or semi-volatile impurities and degradants.[7] | May require derivatization for non-volatile compounds. |

| NMR Spectroscopy | Definitive structural confirmation of isolated degradation products.[5] | Requires isolation and purification of the degradants. |

Storage and Handling Recommendations

Based on the potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine.

General Storage Conditions

-

Temperature: Store in a cool, dry, and well-ventilated area.[9] Refrigeration (2-8 °C) is recommended for long-term storage to minimize thermal degradation.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Container: Use tightly sealed, opaque containers to protect from moisture and light.[9][10]

Incompatible Materials

Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][11][12]

Handling

-

Handle in a well-ventilated area to avoid inhalation.[9]

-

Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

-

Minimize exposure to light, especially UV light. Use amber vials or cover containers with aluminum foil when working with solutions.

Conclusion

While specific stability data for 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is limited, a comprehensive understanding of its potential degradation pathways can be derived from its chemical structure. The imidazole and chloropyridine moieties suggest susceptibility to hydrolysis, oxidation, and photodegradation. A rigorous stability testing program, centered around forced degradation studies and the development of a stability-indicating analytical method, is essential for any research or development activities involving this compound. Adherence to the recommended storage and handling conditions will ensure the material's integrity and the reliability of experimental outcomes.

References

- 2-Chloro-5-[[2-(nitromethylene)

- Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. (2025). Benchchem.

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3135-3143. [Link]

- 2-Chloro-5-(chloromethyl)pyridine Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.

- SAFETY D

- Al-Aani, H., & Al-Saeed, S. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.

- A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. (n.d.). Benchchem.

- 2-chloro-5-trifluoromethylpyridine Safety D

- Kumar, V., & Kumar, S. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6), 00034.

- PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.

- Pyridine. (2017). In ACS Reagent Chemicals. American Chemical Society.

- Degradation of 1. Reagents and conditions: a) Ac2O, pyridine, overnight, 77%. (n.d.).

- Analytical Methods for Determining Pyridine in Biological Materials. (1992). In Toxicological Profile for Pyridine.

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).

- SAFETY D

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).

- SAFETY D